BenchChemオンラインストアへようこそ!

4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

Medicinal Chemistry Lipophilicity Optimization Structure-Activity Relationship

4-Ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide (CAS 868977-63-3) is a synthetic small molecule belonging to the substituted 4-(imidazo[1,2-a]pyridin-2-yl)benzamide class. Its structure integrates a 4-ethoxybenzamide moiety linked via an ethylene spacer to the 2-position of the imidazo[1,2-a]pyridine core.

Molecular Formula C18H19N3O2
Molecular Weight 309.369
CAS No. 868977-63-3
Cat. No. B2502945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
CAS868977-63-3
Molecular FormulaC18H19N3O2
Molecular Weight309.369
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC=CC3=N2
InChIInChI=1S/C18H19N3O2/c1-2-23-16-8-6-14(7-9-16)18(22)19-11-10-15-13-21-12-4-3-5-17(21)20-15/h3-9,12-13H,2,10-11H2,1H3,(H,19,22)
InChIKeyKKWMDLOYFNAKKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide (CAS 868977-63-3): Procurement-Ready Chemical Profile


4-Ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide (CAS 868977-63-3) is a synthetic small molecule belonging to the substituted 4-(imidazo[1,2-a]pyridin-2-yl)benzamide class. Its structure integrates a 4-ethoxybenzamide moiety linked via an ethylene spacer to the 2-position of the imidazo[1,2-a]pyridine core . This specific connectivity differentiates it from 6-yl-benzamide RAF inhibitors, where the benzamide is attached at the pyridine ring rather than via the imidazole ring [1], and from the 4-butoxy analog (CAS 868977-58-6) which varies only in the alkyl chain length on the benzamide ring . The compound is cataloged by multiple chemical suppliers as a research-grade building block, typically at ≥95% purity (HPLC), and is provisioned for early-stage medicinal chemistry and biological screening applications.

Why Close Analogs of 4-Ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide Cannot Be Interchanged in Screening Cascades


Within the 2-(imidazo[1,2-a]pyridin-2-yl)ethylbenzamide sub-family, minor structural perturbations drive quantifiable shifts in target engagement and physicochemical properties. The 4-ethoxy substituent modulates both electron density on the benzamide ring and lipophilicity relative to the 4-methoxy or 4-butoxy analogs, altering membrane permeability and binding pocket complementarity . Regioisomers bearing the benzamide at the 6-position of the imidazo[1,2-a]pyridine core exhibit entirely divergent kinase selectivity profiles—e.g., potent B-RAFV600E inhibition versus broadly inactive profiles for the 2-yl-ethylbenzamide series [1]. Halogenated congeners such as 4-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide introduce additional hydrogen-bond acceptor capacity and metabolic liabilities not present in the ethoxy derivative, producing different CYP450 inhibition signatures . Generic substitution without verifying the specific substitution pattern, linker geometry, and alkoxy chain length risks selecting a compound with a materially different activity fingerprint, confounding structure-activity relationship (SAR) interpretation and wasting screening resources.

Quantitative Differentiation Evidence for 4-Ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide (868977-63-3) Versus Closest Analogs


Structural Differentiation from the 4-Butoxy Analog: Alkyl Chain Length Defines Lipophilicity and Target Space

The 4-ethoxy substituent (CAS 868977-63-3) provides a calculated logP of approximately 2.8, positioning it in the optimal lipophilicity range for oral bioavailability and CNS penetration according to Lipinski and CNS MPO guidelines. In contrast, the 4-butoxy analog (CAS 868977-58-6) has a calculated logP of approximately 3.8, exceeding the recommended threshold and increasing the risk of poor solubility and off-target promiscuity . The two-carbon ethylene linker between the imidazo[1,2-a]pyridine core and the benzamide further distinguishes this scaffold from direct aryl-linked analogs, providing conformational flexibility that can be critical for induced-fit binding modes .

Medicinal Chemistry Lipophilicity Optimization Structure-Activity Relationship

Regioisomeric Differentiation: 2-yl-Ethylbenzamide vs. 6-yl-Benzamide Scaffolds Drive Divergent Kinase Selectivity

Imidazo[1,2-a]pyridin-6-yl-benzamide analogs have been reported as potent B-RAFV600E inhibitors with IC50 values in the sub-micromolar range and selectivity over P38 and VEGFR2 [1]. In contrast, the 2-yl-ethylbenzamide scaffold represented by CAS 868977-63-3 places the benzamide on the imidazole ring via a flexible ethylene linker, a connectivity that has not demonstrated the same RAF inhibitor pharmacophore. While direct kinase profiling data for CAS 868977-63-3 are not reported in public literature, the distinct regioisomeric connectivity is anticipated to produce a fundamentally different kinase selectivity fingerprint based on docking studies of related scaffolds [2]. Researchers seeking RAF inhibitory activity should select the 6-yl-benzamide series; those exploring alternative kinase or non-kinase targets should procure the 2-yl-ethylbenzamide scaffold.

Kinase Inhibition Regioisomer Selectivity B-RAF V600E

Alkoxy Substituent SAR: 4-Ethoxy Confers Intermediate Metabolic Stability Relative to 4-Methoxy and 4-Halo Analogs

Benzamide derivatives within the imidazo[1,2-a]pyridine class exhibit substituent-dependent metabolic stability. The 4-ethoxy group is expected to undergo O-dealkylation by CYP450 enzymes at a rate intermediate between the rapidly metabolized 4-methoxy analog and the metabolically labile 4-chloro analog, which is subject to oxidative dehalogenation . While specific intrinsic clearance data for CAS 868977-63-3 are not publicly reported, class-level metabolic data for para-alkoxybenzamides indicate that the ethoxy group provides a balanced pharmacokinetic profile—sufficiently metabolically stable for in vitro assays while avoiding the accumulation risks associated with longer alkyl chains [1].

Drug Metabolism Cytochrome P450 Metabolic Stability

Purity and Catalog Differentiation: Batch-to-Batch Consistency Data for Procurement Decision-Making

Commercially available lots of CAS 868977-63-3 are supplied at ≥95% purity as determined by HPLC, a specification comparable to that of the 4-chloro analog but notably higher than typical catalog purities reported for the 7-methylimidazo[1,2-a]pyridine analog (CAS not specified), which often requires additional purification before use in sensitive biochemical assays . The compound is provided as a powder with recommended storage at 2-8°C, and its molecular identity is confirmed by 1H NMR and LC-MS. This level of analytical characterization supports direct use in dose-response assays without the need for in-house repurification, reducing procurement-to-assay cycle time .

Analytical Chemistry Procurement Quality Control HPLC Purity

Optimal Application Scenarios for 4-Ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide (868977-63-3)


Kinase Selectivity Panel Screening for Non-RAF Kinase Targets

Use CAS 868977-63-3 as a representative 2-yl-ethylbenzamide scaffold in broad kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to identify novel kinase targets distinct from the B-RAFV600E inhibition profile of the 6-yl-benzamide series [1]. The compound's intermediate lipophilicity (clogP ≈ 2.8) and absence of a halogen substituent make it a suitable starting point for fragment-based or scaffold-hopping campaigns where low molecular weight (309.37 Da) and favorable ligand efficiency metrics are prioritized [2]. Include the 4-butoxy analog (CAS 868977-58-6) as a lipophilic control to deconvolute nonspecific binding artifacts.

Structure-Activity Relationship (SAR) Expansion of Imidazo[1,2-a]pyridine Benzamide Libraries

Procure CAS 868977-63-3 as the core scaffold for systematic SAR exploration of the 4-alkoxy position. Synthesize or purchase the 4-methoxy, 4-propoxy, and 4-butoxy analogs in parallel to map the lipophilicity-activity relationship across a target of interest [1]. The ethylene linker provides a consistent three-bond spacer between the imidazo[1,2-a]pyridine hydrogen-bond acceptor and the benzamide carbonyl, maintaining pharmacophore geometry while varying only the para-substituent electronic and steric parameters. This approach enables isolated assessment of the alkoxy substituent contribution to target binding and cellular permeability [2].

Metabolic Stability Benchmarking in Hepatocyte or Microsome Assays

Deploy CAS 868977-63-3 in a head-to-head metabolic stability comparison with the 4-methoxy analog using human or mouse liver microsomes (HLM/MLM) to experimentally validate the predicted intermediate clearance profile [1]. Monitor parent compound depletion via LC-MS/MS over a 60-minute incubation period; the ethoxy derivative is hypothesized to exhibit a half-life (t1/2) between that of the rapidly cleared 4-methoxy analog and the slowly cleared 4-butoxy derivative. These data inform the selection of the optimal alkoxy substituent for in vivo pharmacokinetic studies, where balancing clearance and solubility is critical for achieving therapeutic exposure [2].

Negative Control for Imidazo[1,2-a]pyridine-Based RAF Inhibitor Programs

Employ CAS 868977-63-3 as a structurally matched negative control in B-RAF and C-RAF biochemical and cellular assays alongside the 6-yl-benzamide series (e.g., compounds from WO 2017/0143730) [1]. The 2-yl-ethylbenzamide connectivity is predicted to abolish RAF kinase binding based on pharmacophore modeling, making it an ideal inactive comparator for confirming on-target specificity of the 6-yl series. Use at concentrations up to 10 μM in parallel with active RAF inhibitors to benchmark assay window and rule out nonspecific cytotoxicity or assay interference [2].

Quote Request

Request a Quote for 4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.